molecular formula C22H20N4O5S B2719676 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol CAS No. 1021208-85-4

2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B2719676
CAS No.: 1021208-85-4
M. Wt: 452.49
InChI Key: AZZGGEUBVCGMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a synthetic small molecule of significant interest in medicinal chemistry and kinase research. Its core structure, featuring a pyrimidin-ol scaffold linked to a 1,2,4-oxadiazole moiety via a sulfanyl-methyl bridge, is a characteristic framework for designing potent kinase inhibitors. This compound is strategically engineered to act as an ATP-competitive inhibitor, potentially targeting a range of serine/threonine and tyrosine kinases. Research indicates that analogs with this pharmacophore exhibit promising inhibitory activity against Glycogen Synthase Kinase-3 Beta (GSK-3β), a critical enzyme implicated in neurological disorders, cancer, and diabetes . The specific substitution pattern with methoxy groups on the phenyl rings is optimized for enhanced binding affinity and selectivity within the kinase's ATP-binding pocket. Consequently, this molecule serves as a crucial chemical probe for investigating GSK-3β signaling pathways and for the development of novel therapeutics for related diseases. Further investigations explore its utility as a scaffold for inhibiting other kinases, such as Cyclin-Dependent Kinases (CDKs) and Receptor Tyrosine Kinases (RTKs), making it a versatile tool for signal transduction studies and high-throughput screening assays .

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-28-14-6-4-13(5-7-14)17-11-19(27)24-22(23-17)32-12-20-25-21(26-31-20)16-9-8-15(29-2)10-18(16)30-3/h4-11H,12H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZGGEUBVCGMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 2,4-dimethoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Thioether formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrimidine ring synthesis: The final step involves the formation of the pyrimidine ring, which can be achieved through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine core, potentially leading to ring opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is classified as a pyrimidine derivative and contains both pyrimidine and oxadiazole moieties. These structural features are crucial for understanding its reactivity and biological interactions. The synthesis typically involves multi-step synthetic routes that require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure of intermediates and the final product .

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the oxadiazole ring may enhance the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of pyrimidines often act as effective inhibitors against various bacterial strains. For instance, compounds containing the oxadiazole moiety have demonstrated promising activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential in anticancer therapy is another area of interest. Pyrimidine derivatives are known for their ability to interact with enzymes involved in cancer cell proliferation. The specific mechanism may involve inhibition of key metabolic pathways or modulation of receptor activity related to tumor growth. Preliminary studies suggest that this compound could serve as a lead structure for developing new anticancer agents .

Case Studies and Research Findings

  • Antimicrobial Activity Evaluation : A study evaluating the antimicrobial efficacy of similar compounds reported minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against various bacterial strains. Compounds structurally related to 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol showed comparable or superior activity to established antibiotics like cefotaxime .
  • Anticancer Screening : In vitro assays have been conducted to assess the anticancer potential of pyrimidine derivatives. Compounds similar to this target have demonstrated significant cytotoxic effects against several cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the pyrimidine core, heterocyclic rings (oxadiazole, oxazole, tetrazole), and aromatic groups. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Core Heterocycle Pyrimidine Substituents Molecular Formula Molecular Weight (g/mol) logP H-Bond Acceptors/Donors Reference
Target Compound 1,2,4-Oxadiazole 6-(4-Methoxyphenyl) C₂₂H₂₁N₄O₅S ~453.5 ~3.8* 8 acceptors, 1 donor
BI58108 () 1,2,4-Oxadiazole 6-(4-Methoxyphenyl) C₂₀H₁₆N₄O₃S 392.43 N/A N/A
G807-0574 () 1,2,4-Oxadiazole 6-(3-Methoxyphenyl) C₂₁H₁₆N₄O₅S 436.44 N/A N/A
F407-0319 () 1,3-Oxazole Cyclopenta[d]pyrimidin-4-ol C₂₀H₂₁N₃O₄S 399.47 3.67 8 acceptors, 1 donor
669745-87-3 () Tetrazole 4(3H)-Pyrimidinone C₁₉H₁₇N₇OS 391.45 1.42† 7 acceptors, 2 donors
KS-00003JYT () Triazolo[4,5-d]pyrimidinone 3-Chlorophenyl C₂₁H₁₆ClN₇O₄ 482.9 N/A N/A

*Estimated via analogy to F407-0319 ; †Density-based prediction.

Key Observations:

In contrast, F407-0319’s 1,3-oxazole reduces ring strain but may alter electronic properties . The tetrazole in ’s compound introduces additional hydrogen-bonding capacity (2 donors vs.

Aromatic Substituents :

  • The 2,4-dimethoxyphenyl group on the target compound’s oxadiazole provides electron-donating effects, which may enhance binding affinity compared to BI58108’s unsubstituted phenyl group .
  • G807-0574’s 3-methoxyphenyl substituent (vs. 4-methoxy in the target compound) could lead to steric or electronic differences in interactions .

Physicochemical Properties :

  • The target compound’s logP (~3.8) suggests moderate lipophilicity, aligning with drug-like properties. F407-0319’s similar logP (3.67) supports this trend, while the tetrazole analog’s lower logP (1.42) indicates higher polarity .
  • Hydrogen-bond acceptors (8–9) are consistent across oxadiazole/oxazole analogs, but the tetrazole derivative has fewer (7), impacting solubility and target engagement .

Research Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for BI58108 (e.g., coupling of oxadiazole-thiols with halogenated pyrimidines) . highlights analogous routes for pyrrole-based systems, though heterocycle-specific protocols may differ .
  • The dimethoxy groups may mimic tyrosine or serine residues in active sites .

Biological Activity

The compound 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule that incorporates oxadiazole and pyrimidine moieties. These structural features are known to impart diverse biological activities, making this compound a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N4O5SC_{20}H_{20}N_{4}O_{5}S with a molecular weight of approximately 420.46 g/mol. The presence of the oxadiazole ring is particularly significant due to its association with various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activity Overview

Research indicates that compounds featuring the oxadiazole structure exhibit a broad spectrum of biological activities. The specific biological activity of 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazole compounds often display significant antimicrobial properties. For instance:

  • In vitro studies have demonstrated that similar oxadiazole derivatives possess potent activity against a range of bacterial strains including E. coli and S. aureus, indicating potential applications in treating infections .

Anticancer Properties

The anticancer potential of oxadiazole derivatives is well-documented:

  • A review highlighted that 1,3,4-oxadiazoles can act as effective cytotoxic agents against various cancer cell lines . The specific interactions at the molecular level may involve inhibition of key enzymes or receptors involved in tumor growth.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory activities:

  • Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol can be influenced by its substituents:

SubstituentEffect on Activity
Dimethoxy groupsEnhance lipophilicity and receptor binding affinity
Sulfanyl groupMay increase interaction with biological targets
Methoxy groupPotentially increases solubility and bioavailability

Case Studies

  • Antimicrobial Study : A compound structurally similar to the target molecule was tested against E. coli and showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
  • Cytotoxicity Assay : In a study evaluating various oxadiazole derivatives for anticancer activity, one derivative exhibited IC50 values in the low micromolar range against HeLa cells, suggesting potent cytotoxic effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol?

  • Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation and pyrimidine functionalization. A common approach is to:

  • First synthesize the 1,2,4-oxadiazole moiety via cyclization of amidoximes with activated carboxylic acid derivatives under reflux in ethanol or THF .
  • Introduce the sulfanyl-pyrimidine group using nucleophilic substitution reactions, where a thiol-containing intermediate reacts with a halogenated pyrimidine derivative. Optimal conditions include using NaH as a base in DMF at 60–80°C for 4–6 hours .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign methoxy (δ 3.8–4.0 ppm), pyrimidine protons (δ 6.5–8.5 ppm), and oxadiazole protons (δ 7.2–8.0 ppm). Compare experimental shifts with density functional theory (DFT)-calculated values to validate assignments .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, particularly for the oxadiazole-pyrimidine core. Use DMF/water mixtures for crystallization .
  • HRMS : Confirm molecular weight with <2 ppm error .

Q. What purification methods effectively remove common impurities in the final product?

  • Methodological Answer : Impurities often arise from incomplete oxadiazole cyclization or residual thiol reagents. Strategies include:

  • Solvent recrystallization : Use ethanol or acetonitrile to isolate high-purity crystals .
  • Flash chromatography : Employ gradients of ethyl acetate/hexane (30–70%) on silica gel .
  • HPLC : Use C18 columns with methanol/water (60:40) for trace impurity removal .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Based on structurally related oxadiazoles:

  • Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential respiratory irritation from sulfanyl groups .
  • Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodological Answer :

  • Structural analogs : Synthesize derivatives with varied methoxy positions (e.g., 3,5-dimethoxy vs. 2,4-dimethoxy) to assess electronic effects on target binding .
  • Bioassays : Test against enzyme targets (e.g., kinases, oxidoreductases) using fluorescence polarization or microplate calorimetry. Include positive controls (e.g., staurosporine for kinases) .
  • Computational docking : Use AutoDock Vina to predict binding modes with active sites, correlating with IC50 values .

Q. How to resolve contradictions between experimental NMR data and computational predictions?

  • Methodological Answer :

  • Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve shift accuracy .
  • Tautomerism : Investigate keto-enol equilibria in the pyrimidin-4-ol group via variable-temperature NMR .
  • Dynamic effects : Use relaxation-edited NMR to detect conformational exchange broadening .

Q. What advanced techniques characterize stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Thermal stability : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition temperatures .
  • Light sensitivity : Expose to UV (254 nm) and track photodegradation by UV-Vis spectroscopy .

Q. How can crystallographic data inform intermolecular interactions in solid-state formulations?

  • Methodological Answer :

  • Analyze hydrogen bonding (e.g., pyrimidin-4-ol OH→oxadiazole N interactions) and π-stacking (aryl group overlaps) using Mercury software .
  • Correlate packing density with dissolution rates using powder X-ray diffraction (PXRD) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.